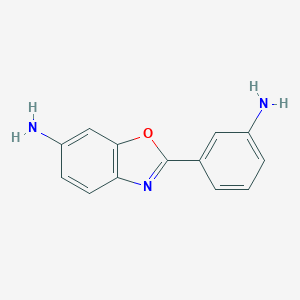

6-Amino-2-(3-aminophenyl)benzoxazole

Vue d'ensemble

Description

6-Amino-2-(3-aminophenyl)benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds consisting of a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of amino groups at the 6th position of the benzoxazole ring and the 3rd position of the phenyl ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-(3-aminophenyl)benzoxazole typically involves the condensation of 2-aminophenol with various carbonyl compounds. One common method is the reaction of 2-aminophenol with 3-nitrobenzaldehyde, followed by reduction of the nitro group to an amino group. The reaction is usually carried out in the presence of a catalyst such as nano-ZnO and a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Catalysts such as metal catalysts and ionic liquid catalysts are frequently used in industrial settings to optimize reaction conditions and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions

6-Amino-2-(3-aminophenyl)benzoxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzoxazole derivatives depending on the reagents used.

Applications De Recherche Scientifique

Polymer Synthesis

AAPB serves as a diamine monomer in the synthesis of high-performance polymers, particularly polyimides. These polymers are known for their thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in aerospace, electronics, and automotive industries.

Key Characteristics of Polyimides:

- High thermal stability

- Excellent mechanical properties

- Resistance to solvents and chemicals

Medicinal Chemistry

AAPB derivatives have demonstrated significant biological activities, particularly in the field of cancer research. Studies indicate that these compounds exhibit potent antitumor activity against various human-derived tumor cell lines, including breast, colon, ovarian, and renal cancers. The mechanism involves the metabolism of AAPB by cytochrome P450 enzymes (notably CYP1A1), leading to the formation of cytotoxic electrophilic species that can damage DNA and induce apoptosis.

Case Study: Antitumor Activity

- Cell Lines Tested: Breast, colon, ovarian, renal

- Mechanism: DNA damage via electrophilic species

- Model Used: Human mammary carcinoma models in nude mice

Anti-inflammatory Potential

Research has shown that benzoxazole derivatives, including AAPB, can reduce the production of pro-inflammatory mediators in animal models. For example, certain derivatives have shown therapeutic effects comparable to sulfasalazine in treating chronic colitis.

Key Findings:

- Reduction in pro-inflammatory mediators

- Comparable efficacy to established treatments for inflammatory bowel diseases

Chemical Reactivity

AAPB's reactivity is influenced by its functional groups. It can undergo various chemical reactions such as nucleophilic substitution due to the presence of amino groups. This property makes it a candidate for further investigation in drug development and other applications.

Comparative Analysis with Related Compounds

The following table summarizes notable compounds related to AAPB along with their structural features and biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Aminobenzoxazole | Contains an amino group on benzoxazole | Antifungal and antibacterial properties |

| Benzothiazole derivatives | Similar heterocyclic structure | Antimicrobial and anticancer activities |

| Benzimidazole derivatives | Contains nitrogen in a fused ring system | Antiparasitic and anticancer properties |

The unique combination of amino groups and the benzoxazole framework in AAPB provides distinct reactivity patterns and biological activities not found in simpler analogs. This specificity enhances its potential as a lead compound for drug development across various therapeutic areas.

Mécanisme D'action

The mechanism of action of 6-Amino-2-(3-aminophenyl)benzoxazole involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal functions. This interaction can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, and modulation of inflammatory responses. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Aminobenzoxazole

- 2-(4-Aminophenyl)benzoxazole

- 2-(3-Aminophenyl)benzoxazole

Uniqueness

6-Amino-2-(3-aminophenyl)benzoxazole is unique due to the presence of amino groups at specific positions on the benzoxazole and phenyl rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to other benzoxazole derivatives, it may exhibit enhanced antimicrobial and anticancer activities due to its specific molecular interactions .

Activité Biologique

6-Amino-2-(3-aminophenyl)benzoxazole is a heterocyclic compound belonging to the benzoxazole family, recognized for its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features an amino group at the 6th position of the benzoxazole ring and another amino group at the 3rd position of the phenyl ring. This unique structural configuration imparts distinct chemical properties that contribute to its biological activity.

The compound primarily interacts with key cellular targets, including:

- DNA Topoisomerases : Inhibition prevents DNA relaxation, crucial for replication and transcription.

- Protein Kinases : Disruption affects signal transduction pathways, influencing cell proliferation.

- Histone Deacetylases : Leads to increased histone acetylation, altering gene expression related to cell cycle regulation and apoptosis.

These interactions result in significant cellular effects such as:

- Cell Cycle Arrest : Induces halting of cell division in rapidly proliferating cells.

- Apoptosis : Promotes programmed cell death, particularly in cancerous cells.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various pathogens, including:

- Bacteria : Effective against both Gram-positive and Gram-negative strains.

- Fungi : Demonstrated antifungal activity comparable to standard treatments like voriconazole against Aspergillus niger and Candida albicans.

| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacillus subtilis | Antibacterial | 7.81 µg/ml |

| Escherichia coli | Antibacterial | 15.63 µg/ml |

| Candida albicans | Antifungal | 31.25 µg/ml |

Anticancer Activity

The compound has been investigated for its potential in cancer therapy due to its ability to induce apoptosis in various cancer cell lines. Studies have shown that it can selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index.

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induces apoptosis |

| A549 (Lung Cancer) | 15 | Cell cycle arrest |

| HepG2 (Liver Cancer) | 12 | Inhibits proliferation |

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : Rapidly absorbed through gastrointestinal tract.

- Distribution : Widely distributed in tissues; binds effectively to plasma proteins.

- Metabolism : Primarily metabolized by liver enzymes; exhibits moderate metabolic stability.

- Excretion : Primarily excreted via kidneys.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Antifungal Activity :

- Anticancer Evaluation :

- Mechanistic Insights :

Propriétés

IUPAC Name |

2-(3-aminophenyl)-1,3-benzoxazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c14-9-3-1-2-8(6-9)13-16-11-5-4-10(15)7-12(11)17-13/h1-7H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMRWFMFAFOGGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC3=C(O2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398222 | |

| Record name | 2-(3-Aminophenyl)-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313502-13-5 | |

| Record name | 2-(3-Aminophenyl)-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.